molecular formula C20H15NO B12878367 4-(3-Phenyl-1-benzofuran-2-yl)aniline CAS No. 32516-38-4

4-(3-Phenyl-1-benzofuran-2-yl)aniline

Cat. No.: B12878367
CAS No.: 32516-38-4
M. Wt: 285.3 g/mol
InChI Key: SAIJVNZJDBPKGF-UHFFFAOYSA-N
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Description

4-(3-Phenylbenzofuran-2-yl)aniline is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 4-(3-Phenylbenzofuran-2-yl)aniline consists of a benzofuran ring fused with a phenyl group and an aniline moiety, making it a unique and potentially valuable compound in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylbenzofuran-2-yl)aniline can be achieved through several methods:

    Nitration and Reduction: One common method involves the nitration of benzofuran followed by reduction to introduce the aniline group.

    Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of a halogenated benzofuran derivative with aniline.

Industrial Production Methods

Industrial production of 4-(3-Phenylbenzofuran-2-yl)aniline may involve large-scale nitration and reduction processes, or the use of continuous flow reactors for palladium-catalyzed amination. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylbenzofuran-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Reduced benzofuran derivatives

    Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives

Mechanism of Action

The mechanism of action of 4-(3-Phenylbenzofuran-2-yl)aniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure with similar biological activities.

    Phenylbenzofuran: Lacks the aniline moiety but shares the benzofuran core.

    Aniline Derivatives: Compounds with aniline groups but different core structures.

Uniqueness

4-(3-Phenylbenzofuran-2-yl)aniline is unique due to its combination of a benzofuran ring, phenyl group, and aniline moiety.

Properties

CAS No.

32516-38-4

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-(3-phenyl-1-benzofuran-2-yl)aniline

InChI

InChI=1S/C20H15NO/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22-20/h1-13H,21H2

InChI Key

SAIJVNZJDBPKGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C4=CC=C(C=C4)N

Origin of Product

United States

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